molecular formula C20H26O2 B14242435 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene CAS No. 444878-95-9

1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene

Cat. No.: B14242435
CAS No.: 444878-95-9
M. Wt: 298.4 g/mol
InChI Key: YVVOYGBOMKWYMR-UHFFFAOYSA-N
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Description

1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene is an organic compound with a unique structure that includes two ethynyl groups and two 2,2-dimethylpropoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene typically involves multiple steps. One common method starts with the preparation of 1,4-dibromo-2,5-diethynylbenzene, which is then subjected to a nucleophilic substitution reaction with 2,2-dimethylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form the corresponding alkanes.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene has several scientific research applications:

    Materials Science: Used in the synthesis of polymers and copolymers with unique electronic properties.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its conductive properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene involves its interaction with molecular targets through its ethynyl and propoxy groups. These groups can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces, which contribute to the compound’s unique properties. The pathways involved include electron transfer processes and conjugation with other molecular systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2,2-dimethylpropoxy)benzene
  • 1,4-Diethynylbenzene
  • 1,4-Bis(2,2-dimethylpropoxy)-2-methylbenzene

Uniqueness

1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene stands out due to the presence of both ethynyl and propoxy groups, which impart unique electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and structural rigidity.

Properties

CAS No.

444878-95-9

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1,4-bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene

InChI

InChI=1S/C20H26O2/c1-9-15-11-18(22-14-20(6,7)8)16(10-2)12-17(15)21-13-19(3,4)5/h1-2,11-12H,13-14H2,3-8H3

InChI Key

YVVOYGBOMKWYMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC(=C(C=C1C#C)OCC(C)(C)C)C#C

Origin of Product

United States

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